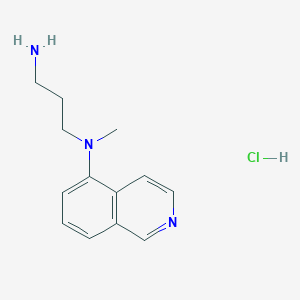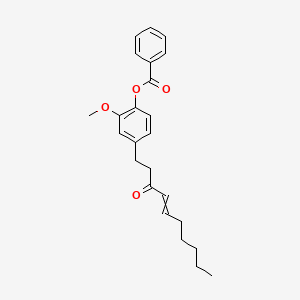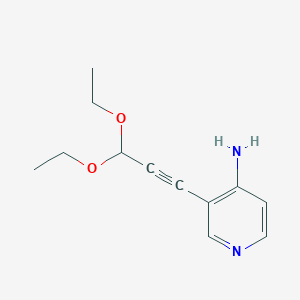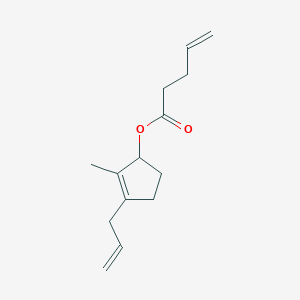![molecular formula C10H17NO4 B12587835 L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- CAS No. 553636-70-7](/img/structure/B12587835.png)
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- is a chemical compound that belongs to the class of amino acid derivatives It is a modified form of L-valine, an essential amino acid, with additional functional groups that impart unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- typically involves a multi-step chemical process. One common method starts with L-valine, which is reacted with methylamine to produce N-methyl-L-valine. This intermediate is then reacted with 2-propenyloxycarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-valine: A closely related compound with similar structural features but lacking the 2-propenyloxycarbonyl group.
L-Valine methyl ester: Another derivative of L-valine with different functional groups.
Uniqueness
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
553636-70-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-5-6-15-10(14)11(4)8(7(2)3)9(12)13/h5,7-8H,1,6H2,2-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
MGQVBEFEZMYUQR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC=C |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)
![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
